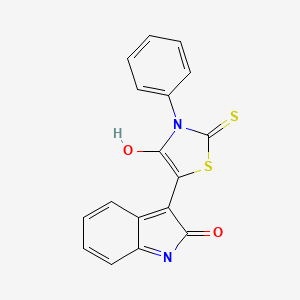

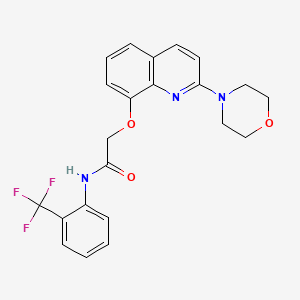

(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one” is a chemical compound that has been studied in the context of organic chemistry. It’s related to 2-oxoindolin-3-ylidene derivatives, which have been used in the construction of spirooxindole-pyrrolidines . These compounds have been achieved with AgOAc/TF-BiphamPhos complexes for the first time .

Synthesis Analysis

The synthesis of 2-oxoindolin-3-ylidene derivatives involves the reaction of isatins with cyanoacetic acid piperidide or morpholide . This reaction gives the corresponding derivatives of 2-(2-oxoindolin-3-ylidene)-2-cyanoacetic acid .Molecular Structure Analysis

The molecular structure of 2-oxoindolin-3-ylidene derivatives and their complexes have been characterized by various spectroscopic techniques, including UV–Vis, magnetic measurements, molar conductivity, and FT-IR . These complexes are predicted to have octahedral molecular geometry .Chemical Reactions Analysis

The reactions of enamines with 2-oxoindolin-3-ylidene-acetates and -acetophenones have been studied . With enamines derived from aldehydes, these compounds gave either 1,2- or 1,4-cycloaddition products .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-oxoindolin-3-ylidene derivatives have been analyzed using various techniques, including UV–Vis, magnetic measurements, molar conductivity, and FT-IR . These analyses have provided insights into the properties of these compounds and their complexes .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound has been a focus for the synthesis of novel derivatives with varied biological activities. For instance, the influence of gamma irradiation on its biological activities was evaluated, highlighting its potential in creating derivatives with enhanced biological properties (Mansour, Taher, El-Farargy, & Elewa, 2021). Another study involved the microwave-assisted synthesis of derivatives designed for CNS depressant activity and anticonvulsant activity, demonstrating significant protection in seizure models without liver toxicity (Nikalje, Ansari, Bari, & Ugale, 2015).

Anticancer and Enzyme Inhibition

Compounds derived from (Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one have shown promising results in cancer research. A study reported the synthesis of novel derivatives as inhibitors of carbonic anhydrase isoforms, with significant anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017). This indicates its potential use in developing anticancer therapeutics targeting specific enzymes.

Antimicrobial Activity

The antimicrobial activities of derivatives have been explored, with findings indicating efficacy against Gram-positive bacterial strains. This suggests their utility in addressing antibiotic resistance issues and developing new antibacterial agents (Trotsko et al., 2018).

Anticonvulsant and Anti-inflammatory Properties

Research has also focused on the anticonvulsant and anti-inflammatory properties of these compounds. For example, derivatives exhibited good CNS depressant activity and showed protection in maximal electroshock seizure (MES) tests, suggesting their potential as anticonvulsant agents (Nikalje, Hirani, & Nawle, 2015).

Wirkmechanismus

Zukünftige Richtungen

Future research could focus on further exploring the properties and potential applications of 2-oxoindolin-3-ylidene derivatives. For instance, conjugated polymers based on a bis (2-oxoindolin-3-ylidene)-benzodifuran-dione (BIBDF) unit have shown promising performances for their application in organic thin-film transistors (OTFTs) . This suggests that 2-oxoindolin-3-ylidene derivatives could have potential uses in the field of electronics .

Eigenschaften

IUPAC Name |

3-(4-hydroxy-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2S2/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h1-9,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXMPLGGGQPXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2840839.png)

![N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2840846.png)

![2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride](/img/structure/B2840847.png)

![N-Ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2840848.png)

![3-(5-Methyl-1,2-oxazol-3-yl)-N-[2-[(2R)-1-prop-2-enoylpyrrolidin-2-yl]ethyl]propanamide](/img/structure/B2840849.png)